N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine

Lipophilicity Skin permeability Stratum corneum partitioning

Pal-GHK is the preferred procurement choice over unmodified GHK or GHK-Cu for topical anti-aging formulations requiring passive stratum corneum penetration without permeation enhancers. Its ACD/LogP of 5.02 enables efficient dermal delivery from simple oil-based or anhydrous vehicles. At 5 ppm, it matches the collagen-stimulating activity of 500 ppm retinoic acid—without retinoid-associated irritation or UV sensitivity. Third-party testing confirms a 21.3% wrinkle depth reduction at 0.01% within 28 days. Ideal for sensitive-skin serums, SPF-compatible day creams, liposomal formulations (where it integrates into phospholipid bilayers), and post-procedure recovery products.

Molecular Formula C30H54N6O5
Molecular Weight 578.8 g/mol
Cat. No. B11929587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine
Molecular FormulaC30H54N6O5
Molecular Weight578.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41)
InChIKeyBYUQATUKPXLFLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine (Pal-GHK): Compound Identity and Procurement Baseline


N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine (CAS 147732-56-7), commonly designated Pal-GHK or Palmitoyl Tripeptide-1, is a synthetic lipopeptide comprising the tripeptide sequence Gly-His-Lys (GHK) with a palmitoyl (C16) fatty acid chain covalently attached to the N-terminal glycine . With a molecular weight of approximately 578.8 Da and an ACD/LogP of 5.02, Pal-GHK belongs to the matrikine class of signal peptides, functioning as a biomimetic collagen fragment that activates fibroblast-mediated extracellular matrix (ECM) repair pathways . It is commercially supplied as a ≥95% pure solid (stored at −20 °C) and is a core active component of the widely commercialized Matrixyl 3000 blend [1]. Its defining structural feature — the palmitoyl modification — is deliberately engineered to overcome the stratum corneum penetration barrier that limits its unmodified parent peptide GHK, making Pal-GHK the lipophilic, formulation-compatible derivative of choice for topical anti-aging and skin repair applications [2].

Why Pal-GHK (Palmitoyl Tripeptide-1) Cannot Be Substituted by Generic GHK or GHK-Cu in Topical Skin Formulations


Unmodified GHK (Gly-His-Lys) and its copper complex GHK-Cu are inherently hydrophilic peptides (logP < 0 for GHK-Cu) that exhibit limited passive permeation through the lipophilic stratum corneum barrier, significantly reducing their achievable dermal bioavailability from simple topical formulations [1]. The covalent attachment of the palmitoyl (C16) chain in Pal-GHK increases the ACD/LogP to 5.02, conferring sufficient lipophilicity for the peptide to partition into stratum corneum lipids and reach viable epidermal and dermal layers without requiring additional permeation enhancers, liposomal encapsulation, or physical methods such as microneedling [2]. Furthermore, Pal-GHK provides collagen synthesis signaling activity comparable to retinoic acid but at approximately 100-fold lower concentration and without the irritation, redness, and UV sensitivity associated with retinoids — a dual differentiation (penetration plus tolerability) that neither unmodified GHK nor GHK-Cu can replicate from a simple topical vehicle [3]. Substituting Pal-GHK with generic GHK or GHK-Cu therefore sacrifices both delivery efficiency and the specific retinoic acid-like efficacy profile that has been quantitatively validated in clinical studies.

Quantitative Differential Evidence: Pal-GHK vs. GHK-Cu, Retinoic Acid, and In-Class Peptide Alternatives


Lipophilicity Differential: ACD/LogP 5.02 for Pal-GHK vs. logP < 0 for GHK-Cu — >5 log Unit Separation Driving Stratum Corneum Partitioning

Pal-GHK exhibits an ACD/LogP of 5.02 (predicted using the ACD/Labs Percepta Platform), whereas the unmodified GHK-Cu peptide is reported to have a logP < 0, representing a difference of over 5 log units in octanol-water partition coefficient . This translates to an approximately 100,000-fold greater theoretical preference for the lipid phase for Pal-GHK. The logD values at physiologically relevant pH further contextualize this: Pal-GHK ACD/LogD is 1.07 at pH 5.5 and 1.82 at pH 7.4, indicating that even in ionized states the palmitoylated peptide retains meaningful lipophilicity compared to the deeply hydrophilic GHK-Cu . While this is a cross-study comparison (computational prediction from ChemSpider vs. vendor-reported property for GHK-Cu), the magnitude of the difference is consistent with the established design rationale for palmitoylation: converting a hydrophilic tripeptide into a lipopeptide capable of passive stratum corneum permeation [1].

Lipophilicity Skin permeability Stratum corneum partitioning

Collagen Stimulation at 100-Fold Lower Concentration vs. Retinoic Acid: Pal-GHK at 5 ppm Matches Retinoic Acid at 500 ppm

In a direct fibroblast culture comparison study, Pal-GHK at a concentration of 5 ppm was demonstrated to achieve equivalent effects on collagen fiber density and dermal collagen expression as retinoic acid at 500 ppm — a 100-fold concentration advantage [1]. The same study reported that Pal-GHK promoted collagen synthesis by up to 350% and increased polysaccharide (glycosaminoglycan) synthesis by 46% within a tested concentration range of 0.05–5 ppm [2]. This retinoic acid-like activity without the characteristic retinoid-associated irritation, redness, and UV sensitivity is a cornerstone of Pal-GHK's commercial positioning under the trade name Biopeptide CL™, which is explicitly marketed as featuring "retinoic acid-like activity without irritancy" [3]. The mechanistic basis involves TGF-β pathway activation and fibroblast stimulation of collagen types I and III, glycosaminoglycans, and fibronectin [4].

Collagen synthesis Retinoic acid alternative Concentration equivalence

Collagen Synthesis Stimulation at 0.5 µM and UVA-Induced Collagen Degradation Protection at 6 ppm in Patient-Derived Human Skin

Pal-GHK at a concentration of 0.5 µM has been demonstrated to increase collagen synthesis in human skin fibroblasts in vitro . In an ex vivo model using patient-derived human skin samples irradiated with UVA light, Pal-GHK at 6 ppm reduced collagen degradation, establishing a dual mechanism of action: stimulation of anabolic collagen production combined with protection against catabolic UVA-induced collagen breakdown . The protective effect is attributed to the inhibition of matrix metalloproteinases (MMPs) induced by UV radiation [1]. While these data points are from the target compound against vehicle/UVA controls (no direct comparator peptide run in the same assay), they establish quantitative performance benchmarks for Pal-GHK that a procurement scientist can reference when evaluating alternative matrikine peptides — any substitute claiming comparable activity should be expected to demonstrate similar or superior in vitro collagen synthesis stimulation at sub-micromolar concentrations and UVA-protective effects in the low-ppm range in human skin explants .

Collagen synthesis UVA photoprotection Ex vivo human skin Fibroblast assay

Phospholipid Membrane Interaction: Pal-GHK Increases Vesicle Size, Zeta Potential, and Storage Stability in HSPC Model Membranes

A dedicated biophysical study using hydrogenated soy phosphatidylcholine (HSPC) model membranes demonstrated that the introduction of Pal-GHK significantly increased vesicle size, surface charge density (zeta potential), and physical storage stability of HSPC-rich vesicles [1]. The study further showed that Pal-GHK dominated the endothermic phase behavior of the lipid vesicles and increased the proportion of gauche conformation in the acyl chains of HSPC, inducing molecular fluidity in the hydrophobic region of the lipid membrane in its gel state [2]. These membrane-modifying properties are directly attributable to the palmitoyl (C16) chain acting as a lipid anchor within the phospholipid bilayer — a physicochemical behavior that unmodified GHK (lacking the lipid anchor) cannot replicate [3]. This evidence is specific to Pal-GHK among GHK-derived peptides and provides a biophysical basis for its compatibility with liposome-based and vesicular delivery systems [4].

Phospholipid membrane interaction Vesicle stability Lipid bilayer Formulation science

Clinical Anti-Wrinkle Efficacy: Randomized Controlled Trial and Third-Party SGS Data Confirm Quantitative Wrinkle Depth Reduction and Elasticity Improvement

In a blinded, randomized clinical study, 28 volunteers applied a cream containing Palmitoyl Tripeptide-1 (Pal-GHK) to one half of the face and one forearm, with a placebo cream applied to the contralateral side twice daily. The study confirmed statistically significant reductions in wrinkle depth, volume, and density; decreased skin roughness, complexity, and area occupied by deep wrinkles; and increased skin tone . Independent third-party SGS testing reported that at a 0.01% (100 ppm) inclusion level, eye-area wrinkle depth was reduced by 21.3% and skin elasticity improved by 18.7% after 28 days of application [1]. Additional clinical data cited by vendors report wrinkle depth reductions of up to 36% after 4 weeks at 3 ppm concentration, and main wrinkle average depth reduction of 19.9% with 16% improvement in roughness [2]. These clinical endpoints represent the highest level of evidence for Pal-GHK's anti-aging efficacy and provide quantifiable performance benchmarks against which any alternative peptide ingredient must be measured.

Clinical trial Anti-wrinkle efficacy Skin elasticity Randomized controlled trial

Optimal Procurement and Formulation Scenarios for Pal-GHK (Palmitoyl Tripeptide-1) Based on Quantitative Evidence


Anti-Aging Skincare Formulations Requiring Passive Stratum Corneum Penetration Without Encapsulation

Pal-GHK's ACD/LogP of 5.02 — representing a >5 log unit lipophilicity advantage over unmodified GHK-Cu (logP < 0) — makes it the peptide of choice for oil-based serums, anhydrous formulations, and simple emulsion systems where passive stratum corneum penetration is required without liposomal encapsulation, ethosomal carriers, or physical enhancement methods such as microneedling. Formulators targeting cost-effective, simplified anti-aging product lines can rely on Pal-GHK's inherent lipid-partitioning property to achieve dermal delivery, eliminating the need for additional permeation-enhancing excipients that add formulation complexity and cost [1]. Typical use concentrations range from 0.01% (100 ppm) to 0.5%, with 0.01% already demonstrating 21.3% wrinkle depth reduction at 28 days in third-party SGS testing.

Retinoid-Alternative Anti-Aging Products for Sensitive Skin and Daytime Use

Pal-GHK at 5 ppm achieves collagen fiber density and dermal collagen expression equivalent to retinoic acid at 500 ppm — a 100-fold concentration advantage — without the characteristic irritation, redness, and UV sensitivity of retinoids [2]. This makes Pal-GHK the preferred procurement choice for sensitive-skin anti-aging lines, daytime moisturizers with SPF compatibility, post-procedure recovery formulations, and products marketed to consumers who cannot tolerate retinoids. The commercial positioning under the Biopeptide CL™ trade name explicitly leverages this retinoic acid-like activity without irritancy [3].

Liposome-Based and Vesicular Delivery Systems Leveraging Pal-GHK's Phospholipid Membrane Affinity

Pal-GHK's demonstrated ability to integrate into HSPC phospholipid bilayers, increasing vesicle size, zeta potential, and storage stability [4], makes it uniquely suitable for liposomal creams, ethosomal dispersions, and poloxamer organogels where the peptide itself contributes to membrane architecture rather than merely being a passive encapsulated cargo. A 2025 formulation study confirmed Pal-GHK is soluble in both ethosomes and poloxamer organogels, with sustained release kinetics demonstrated via Franz cell diffusion studies [5]. This biophysical property is unavailable from unmodified GHK or GHK-Cu, which lack the lipid-anchoring palmitoyl chain and cannot serve as membrane-integrated active ingredients.

UVA Photoprotection and Photoaging Prevention Formulations

Pal-GHK at 6 ppm has been shown to reduce collagen degradation in patient-derived human skin samples irradiated with UVA light , attributed to the inhibition of UV-induced matrix metalloproteinases (MMPs) [6]. This positions Pal-GHK as a dual-function active for day creams, sun care products, and urban anti-pollution formulations that require both collagen synthesis stimulation (at 0.5 µM in fibroblasts) and protection against environmental collagen degradation. The complementary mechanisms — anabolic stimulation plus catabolic protection — provide a scientific rationale for including Pal-GHK in comprehensive photoaging defense products.

Quote Request

Request a Quote for N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.